molecular formula C6H9N3O6S B1370322 4-Nitrobenzene-1,3-diamine sulfate CAS No. 200295-57-4

4-Nitrobenzene-1,3-diamine sulfate

Cat. No. B1370322
M. Wt: 251.22 g/mol
InChI Key: STFQGUXLVLJZDB-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1,3-diamine sulfate, also known as 4-NBD or 1,3-diamino-4-nitrobenzene, is an organic compound with the chemical formula C6H7N3O4S . It has a molecular weight of 251.22 . It is a solid substance that should be stored in a refrigerator .


Synthesis Analysis

The synthesis of nitrobenzenes can be achieved through oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Another method involves the hydrogenation of dinitrobenzenes to form the corresponding diamines .


Molecular Structure Analysis

The InChI code for 4-Nitrobenzene-1,3-diamine sulfate is 1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) . The compound contains 16 heavy atoms and 6 aromatic heavy atoms .


Physical And Chemical Properties Analysis

4-Nitrobenzene-1,3-diamine sulfate is a solid substance . It has a molar refractivity of 58.29 and a topological polar surface area (TPSA) of 180.84 Ų . It has a very soluble water solubility class, with a solubility of 22.7 mg/ml .

Scientific Research Applications

Green Synthesis of Nitrobenzene

  • Scientific Field: Applied Nanoscience
  • Application Summary: This research focuses on the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst . Nitrobenzene is a crucial building block in organic synthesis and is used in the production of paracetamol, explosives, fragrances, agrochemicals, lubricating oil, shoe polish, soap, and more .
  • Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .
  • Results: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% .

DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities

  • Scientific Field: Biochemistry & Biotechnology
  • Application Summary: This research investigates the DNA binding, urease inhibition, and anti-brain-tumor activities of newly synthesized bis-acyl-thiourea derivatives of 4-Nitrobenzene-1,2-Diamine .
  • Methods of Application: The bis-acyl-thiourea derivatives were synthesized in two steps . The structural characterization of the derivatives was carried out by FTIR, 1H-NMR, and 13C-NMR . Their DNA binding, anti-urease, and anticancer activities were explored .
  • Results: Both theoretical and experimental results, as obtained by density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, pointed towards compounds’ interactions with DNA .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with the eyes and skin .

properties

IUPAC Name

4-nitrobenzene-1,3-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQGUXLVLJZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173850
Record name 4-Nitro-m-phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzene-1,3-diamine sulfate

CAS RN

200295-57-4
Record name 1,3-Benzenediamine, 4-nitro-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200295-57-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-m-phenylenediamine sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-m-phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediamine, 4-nitro-, sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NITRO-M-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314
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Synthesis routes and methods

Procedure details

In an agitated glass-reaction vessel, 50 g. of 4-nitro-m-phenylenediamine is added to 200 g. of isopropanol. While maintaining the temperature below 50 deg. C, 110.0 g. of conc. sulfuric acid is added to the mixture. After the acid addition, the mixture is heated between 70-75 deg. C for 3 hours, to a pH of 2.0±0.5. After 3 hours, the batch is cooled down to below 30 deg. C and then agitated for another hour. The product is filtered and dried under conditions below 80 deg. C. 78-81 g. of 4-nitro-m-phenylenediamine sulfate is obtained resulting is a yellow-brown powder. A 95-98% theoretical yield is obtained relative to 4 nitro-m-phenylenediamine.
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